1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone
Description
1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound featuring a morpholino ring substituted with a 3,5-dichlorophenyl group and an ethanone backbone linked to a 2-fluorophenoxy moiety.
Properties
IUPAC Name |
1-[2-(3,5-dichlorophenyl)morpholin-4-yl]-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2FNO3/c19-13-7-12(8-14(20)9-13)17-10-22(5-6-24-17)18(23)11-25-16-4-2-1-3-15(16)21/h1-4,7-9,17H,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCERYYBWRUSSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)COC2=CC=CC=C2F)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stability Profiling of Functional Groups
The 2-fluorophenoxy group exhibits susceptibility to nucleophilic aromatic substitution under strongly basic conditions (pH > 10), necessitating neutral to mildly acidic reaction media. Conversely, the morpholino nitrogen demonstrates moderate nucleophilicity (pKa ~7.4), enabling selective alkylation without exhaustive protection.
Synthesis of 2-(3,5-Dichlorophenyl)morpholine
Buchwald-Hartwig Amination Approach
A palladium-catalyzed coupling between 1-bromo-3,5-dichlorobenzene and morpholine achieves C-N bond formation under optimized conditions:
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| Pd(OAc)₂ | 5 mol% | Toluene, 110°C, 24 h | 72% |
| Xantphos | 10 mol% | Cs₂CO₃ (2 eq) | |
| Morpholine | 1.5 eq | N₂ atmosphere |
Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 4:1) affords the product as a white crystalline solid. ¹H NMR (500 MHz, CDCl₃): δ 7.34 (s, 2H, Ar-H), 3.74 (t, J=4.5 Hz, 4H, OCH₂), 2.88 (t, J=4.5 Hz, 4H, NCH₂).
Nucleophilic Aromatic Substitution
Alternative synthesis via SNAr using 1-fluoro-3,5-dichlorobenzene and morpholine under high-temperature conditions:
3,5-Dichlorofluorobenzene (1.0 eq)
Morpholine (3.0 eq)
DMSO, 150°C, 48 h
Yield: 58%
While avoiding transition metal catalysts, this method suffers from prolonged reaction times and lower yields compared to catalytic approaches.
Preparation of 2-(2-Fluorophenoxy)acetyl Chloride
Friedel-Crafts Acylation Strategy
Reaction of 2-fluorophenol with chloroacetyl chloride in the presence of AlCl₃:
2-Fluorophenol (1.0 eq)
Chloroacetyl chloride (1.2 eq)
AlCl₃ (1.5 eq), CH₂Cl₂, 0°C → rt, 6 h
Yield: 68%
¹³C NMR (126 MHz, CDCl₃): δ 168.4 (C=O), 157.2 (d, J=245 Hz, Ar-C-F), 122.1–116.3 (Ar-C), 66.8 (OCH₂).
Oxidation of 2-(2-Fluorophenoxy)ethanol
A two-step sequence involving:
- Williamson ether synthesis: 2-fluorophenol + ethylene bromohydrin → 2-(2-fluorophenoxy)ethanol (82%)
- TEMPO-mediated oxidation to the acid, followed by conversion to acyl chloride using SOCl₂ (Overall yield: 61%).
Coupling Methodologies
Nucleophilic Acyl Substitution
Reaction of 2-(3,5-dichlorophenyl)morpholine with 2-(2-fluorophenoxy)acetyl chloride:
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Base | Et₃N (2.5 eq) |
| Temperature | 0°C → rt, 12 h |
| Workup | Aqueous NaHCO₃ wash |
| Purification | Recrystallization (EtOH) |
| Yield | 63% |
Mitsunobu Coupling
Alternative approach using DEAD and PPh₃ to couple 2-(3,5-dichlorophenyl)morpholine with 2-(2-fluorophenoxy)acetic acid:
2-(2-Fluorophenoxy)acetic acid (1.0 eq)
DIAD (1.5 eq), PPh₃ (1.5 eq)
THF, 0°C → rt, 24 h
Yield: 57%
This method circumvents acyl chloride formation but requires stoichiometric phosphine reagents.
Process Optimization and Scalability
Solvent Screening for Coupling Step
Comparative yields under varying conditions:
| Solvent | Base | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| DCM | Et₃N | 25 | 12 | 63% |
| THF | iPr₂NEt | 40 | 8 | 58% |
| EtOAc | DBU | 25 | 24 | 49% |
| DMF | K₂CO₃ | 60 | 6 | 41% |
DCM/Et₃N system provides optimal balance of reactivity and selectivity.
Purification Protocol Development
Combined silica gel chromatography (hexane:EtOAc gradient) and recrystallization from ethanol yields pharmaceutical-grade material (>99% purity by HPLC). Residual solvent analysis meets ICH Q3C guidelines.
Spectroscopic Characterization
Full spectral assignment confirms structure:
- ¹H NMR (500 MHz, CDCl₃): δ 7.28 (s, 2H, Ar-H), 7.05–6.92 (m, 4H, fluorophenyl), 4.72 (s, 2H, COCH₂O), 3.74–3.68 (m, 4H, morpholino OCH₂), 2.85–2.79 (m, 4H, morpholino NCH₂)
- HRMS (ESI+): m/z calcd for C₁₈H₁₅Cl₂FNO₃ [M+H]⁺ 402.0401, found 402.0398
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho to the chlorine and fluorine substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Interference: The compound could interfere with metabolic or signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Halogenated Aromatic Groups
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2)
- Structure: Trifluoroethanone core with 3,5-dichlorophenyl substitution.
- Key Differences: Lacks the morpholino and phenoxy groups present in the target compound.
- Properties : Higher lipophilicity due to trifluoromethyl group; boiling point 265°C, density 1.506 g/cm³ .
- Applications : Intermediate in pesticide synthesis (e.g., fluralaner derivatives) .
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- Structure: Ethanone with 2,4-dichlorophenyl and triazole substituents.
- Key Differences: Triazole ring instead of morpholino; broader antifungal activity due to triazole’s inhibition of cytochrome P450 enzymes .
1-(3,5-Dichlorophenyl)-2,5-pyrrolidinedione
- Structure : Pyrrolidinedione (cyclic diketone) with 3,5-dichlorophenyl.
Morpholino-Containing Analogs
(2-Amino-3,5-diiodophenyl)(morpholino)methanone (5g)
- Structure: Morpholino-linked methanone with diiodophenyl and amino groups.
1-(3-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone
Pharmacologically Active Ethanone Derivatives
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone
- Structure: Piperazine instead of morpholino; biphenyl and dichlorophenyl groups.
- Pharmacology : Demonstrates antipsychotic activity via dopamine D2 and serotonin 5-HT2A receptor antagonism. Lower catalepsy risk compared to typical antipsychotics .
- QSAR Insights : Electron affinity (EA) and brain/blood partition coefficient (QPlogBB) correlate with anti-dopaminergic activity .
1-(2,4-Dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime
- Structure : O-methyloxime derivative with pyridine and dichlorophenyl.
- Applications: Commercial fungicide (pyrifenox) targeting mitochondrial respiration in fungi .
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Selected Compounds
*LogP values estimated via fragment-based methods.
Biological Activity
The compound 1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone (CAS Number: 1421480-97-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 388.6 g/mol. The structure features a morpholine ring and two aromatic substituents, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.6 g/mol |
| CAS Number | 1421480-97-8 |
Antimicrobial Activity
Research has highlighted the antimicrobial properties of various derivatives related to this compound. A study evaluating similar compounds demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating potent antimicrobial effects .
Anticonvulsant Activity
A series of compounds structurally related to 1-(2-(3,5-Dichlorophenyl)morpholino)-2-(2-fluorophenoxy)ethanone have been synthesized and screened for anticonvulsant activity. Notably, some derivatives exhibited considerable anticonvulsant effects in both pentylenetetrazol (PTZ) and maximal electroshock (MES) models, suggesting potential therapeutic applications in epilepsy .
The biological mechanisms underlying the activity of this compound may involve modulation of sigma receptors (σRs), which play a role in various neurological processes. These receptors are implicated in the regulation of calcium signaling and may influence neurotransmitter systems, including glutamatergic and dopaminergic pathways .
Case Studies
- Antimicrobial Evaluation : In vitro studies demonstrated that derivatives of the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard antibiotics like ciprofloxacin .
- Anticonvulsant Studies : In animal models, specific derivatives showed a significant reduction in seizure frequency, with mechanisms potentially linked to GABAergic modulation .
Q & A
Q. How to address discrepancies in crystallographic vs. computational structures?
- Methodological Answer :
- Force field optimization : Refine molecular dynamics parameters to align simulated conformers with experimental data .
- Electron density maps : Re-examine X-ray data (e.g., R-factor values) to confirm bond geometry and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
